molecular formula C8H7N3O3 B2372540 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid CAS No. 1007303-85-6

5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B2372540
CAS No.: 1007303-85-6
M. Wt: 193.162
InChI Key: CBGUJZIFSIIRNM-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and structural diversity. The presence of both nitrogen and oxygen atoms in the rings can contribute to a variety of chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole can be synthesized via the reaction of hydrazine with 1,3-diketones, while oxazole can be formed through the cyclization of α-haloketones with amides .

Industrial Production Methods

Industrial production of such heterocyclic compounds often employs catalytic processes to enhance yield and selectivity. Methods such as microwave-assisted synthesis and the use of heterogeneous catalysts are becoming increasingly popular due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxamide
  • 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylate
  • 5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxaldehyde

Uniqueness

5-(1H-pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid is unique due to its specific combination of pyrazole and oxazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)7-4-6(14-10-7)5-11-3-1-2-9-11/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGUJZIFSIIRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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